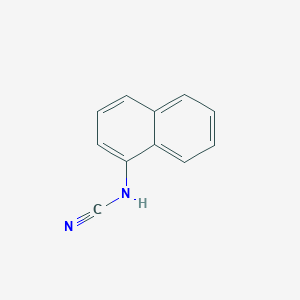
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one
Übersicht
Beschreibung
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound with a unique structure that includes an oxazolidinone ring, an aniline group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with phenyl isocyanate, followed by cyclization with sulfur-containing reagents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aniline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the aniline and sulfanylidene groups, making it less versatile in terms of chemical reactivity.
2-Sulfanylidene-1,3-oxazolidin-4-one: Similar structure but without the aniline and phenyl groups, affecting its biological activity and applications.
Uniqueness
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the aniline and phenyl groups allows for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
131807-30-2 |
|---|---|
Molekularformel |
C15H12N2O2S |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-anilino-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14-13(11-7-3-1-4-8-11)19-15(20)17(14)16-12-9-5-2-6-10-12/h1-10,13,16H |
InChI-Schlüssel |
DXTMVZPUXJRJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=S)O2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]](/img/structure/B8702020.png)
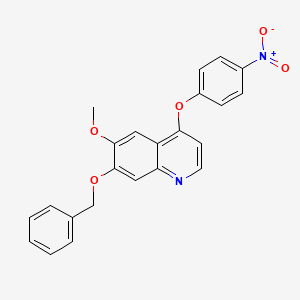


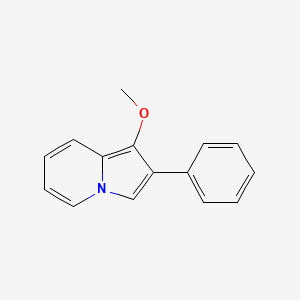
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
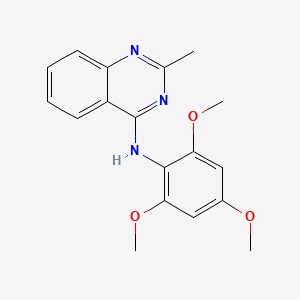
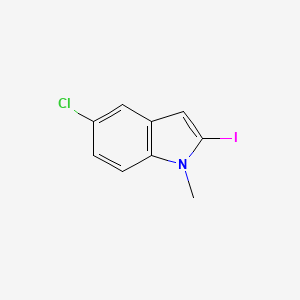
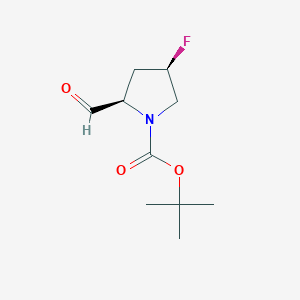
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)


